molecular formula C17H24N2O B5815183 1-(2-CYCLOHEXYLETHYL)-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE

1-(2-CYCLOHEXYLETHYL)-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B5815183
M. Wt: 272.4 g/mol
InChI Key: MTIVMTVWCZMBAN-UHFFFAOYSA-N
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Description

1-(2-CYCLOHEXYLETHYL)-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

1-(2-cyclohexylethyl)-2-(methoxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-20-13-17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIVMTVWCZMBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CYCLOHEXYLETHYL)-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of an appropriate o-phenylenediamine derivative with a suitable carbonyl compound.

    Alkylation: The benzodiazole core is then alkylated with 2-cyclohexylethyl bromide under basic conditions to introduce the cyclohexylethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-CYCLOHEXYLETHYL)-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzodiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-CYCLOHEXYLETHYL)-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-CYCLOHEXYLETHYL)-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOLE: Lacks the methoxymethyl group.

    2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE: Lacks the cyclohexylethyl group.

    1-(2-CYCLOHEXYLETHYL)-2-METHYL-1H-1,3-BENZODIAZOLE: Has a methyl group instead of a methoxymethyl group.

Uniqueness

1-(2-CYCLOHEXYLETHYL)-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both the cyclohexylethyl and methoxymethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

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